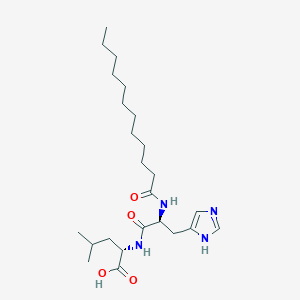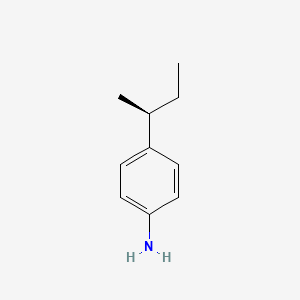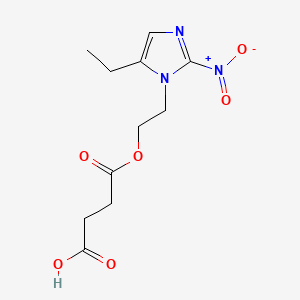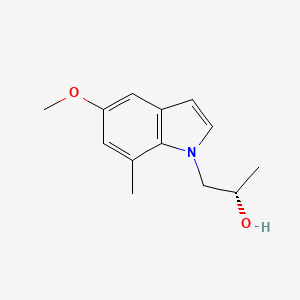
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with benzaldehyde and urea under basic conditions to form the pyrimidine ring. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is heated under reflux to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of diethyl 2-phenylpyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl pyrrole-2,5-dicarboxylate: Another ester derivative with a pyrrole ring instead of a pyrimidine ring.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: A pyridine derivative with similar ester functionalities.
Uniqueness
Diethyl 2-phenylpyrimidine-4,5-dicarboxylate is unique due to the presence of the phenyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Propriétés
Numéro CAS |
33299-33-1 |
|---|---|
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
diethyl 2-phenylpyrimidine-4,5-dicarboxylate |
InChI |
InChI=1S/C16H16N2O4/c1-3-21-15(19)12-10-17-14(11-8-6-5-7-9-11)18-13(12)16(20)22-4-2/h5-10H,3-4H2,1-2H3 |
Clé InChI |
OGWCZCSCXZVUCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1C(=O)OCC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)


![N-(Thietan-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B12940095.png)
![5-Chloro-7-methoxy-1-(oxetan-3-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B12940106.png)
![(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B12940110.png)




